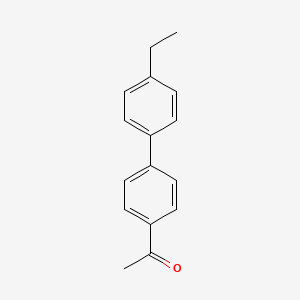

4-Acetyl-4'-ethylbiphenyl

Description

4-Acetyl-4'-ethylbiphenyl (CAS: 5730-92-7) is a biphenyl derivative with an acetyl group (-COCH₃) at the 4-position and an ethyl group (-C₂H₅) at the 4'-position. Its molecular formula is C₁₆H₁₆O, and it is widely utilized in organic synthesis, particularly as an intermediate for pharmaceuticals, liquid crystals, and advanced materials . The acetyl group introduces ketone functionality, enabling participation in condensation or nucleophilic addition reactions, while the ethyl substituent modulates steric and electronic properties.

Properties

CAS No. |

5730-92-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

1-[4-(4-ethylphenyl)phenyl]ethanone |

InChI |

InChI=1S/C16H16O/c1-3-13-4-6-15(7-5-13)16-10-8-14(9-11-16)12(2)17/h4-11H,3H2,1-2H3 |

InChI Key |

JVHINSBYQLJNIW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variation in Alkyl Chain Length

A key structural variable in biphenyl derivatives is the alkyl chain length at the 4'-position. The following compounds illustrate this variation:

Analysis :

- Longer alkyl chains (e.g., ethyl vs. methyl) enhance lipophilicity, improving solubility in non-polar solvents.

- The Suzuki-Miyaura cross-coupling reaction for synthesizing 4-acetyl-4'-methylbiphenyl achieves 98% yield , suggesting similar efficiency for ethyl analogs with appropriate boronic acid substrates.

Substituent Functional Group Variation

Replacing the ethyl group with electron-withdrawing or polar groups alters reactivity and applications:

Analysis :

- Bromo substituent : Introduces a leaving group, enabling further functionalization (e.g., via Ullmann or Kumada couplings). The higher melting point (127°C) compared to ethyl analogs reflects stronger crystal packing .

- Cyano substituent: Enhances polarity and mesogenic properties, making 4-cyano-4'-ethylbiphenyl valuable in liquid crystal displays (LCDs) .

Comparative Physicochemical Data

| Property | 4-Acetyl-4'-ethylbiphenyl | 4-Acetyl-4'-methylbiphenyl | 4-Acetyl-4'-bromobiphenyl |

|---|---|---|---|

| Molecular Weight | 224.30 | 210.27 | 275.15 |

| Substituent Electronic Effect | Electron-donating | Electron-donating | Electron-withdrawing |

| Typical Applications | Organic intermediates | High-yield coupling | Cross-coupling precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.